![molecular formula C35H30N4O7S B2784928 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-03-5](/img/structure/B2784928.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C35H30N4O7S and its molecular weight is 650.71. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Quinazolinones and their derivatives are synthesized through various chemical reactions, involving key intermediates like anthranilamide and isocyanates, leading to diverse quinazolinone frameworks. For instance, reactions of anthranilamide with isocyanates have facilitated the synthesis of compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, showcasing the versatility of quinazolinone chemistry in generating novel heterocyclic compounds (J. Chern et al., 1988). Such methodologies highlight the compound's role in synthesizing heterocyclic structures with potential biological activities.
Biological Activities
Quinazolinone derivatives have been explored for their antimicrobial and antifungal properties. Novel quinazolinone derivatives have shown significant in vitro antimicrobial activity against a range of pathogens, indicating their potential as therapeutic agents (M. Mohamed et al., 2010). This demonstrates the potential application of such compounds in developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of quinazolinone-based compounds has been a significant area of research. Studies have identified several quinazolin-4-one derivatives with high growth-inhibitory activity against cancer cell lines, suggesting a folate-independent mechanism of action. Such compounds have been synthesized with improved water solubility for in vivo evaluation, indicating their potential as antitumor agents (V. Bavetsias et al., 2002). This research area underscores the relevance of quinazolinone derivatives in cancer therapy.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O7S/c40-32(36-13-12-22-4-2-1-3-5-22)19-47-35-38-27-16-31-30(45-21-46-31)15-26(27)34(42)39(35)18-23-6-9-25(10-7-23)33(41)37-17-24-8-11-28-29(14-24)44-20-43-28/h1-11,14-16H,12-13,17-21H2,(H,36,40)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODXWQYLMMQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCCC7=CC=CC=C7)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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